molecular formula C22H34N4O3 B2391723 N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide CAS No. 941913-99-1

N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2391723
CAS No.: 941913-99-1
M. Wt: 402.539
InChI Key: OJTXIMUHQIIVCP-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes a cyclohexyl group, a dimethylamino phenyl group, and a morpholinoethyl group attached to an oxalamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexylamine with oxalyl chloride to form N-cyclohexyl oxalamide.

    Introduction of the Dimethylamino Phenyl Group: The intermediate is then reacted with 4-(dimethylamino)benzaldehyde under specific conditions to introduce the dimethylamino phenyl group.

    Addition of the Morpholinoethyl Group: Finally, the compound is reacted with morpholine and an appropriate alkylating agent to introduce the morpholinoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide
  • N1-cyclohexyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
  • N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Uniqueness

N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is unique due to the presence of the morpholinoethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O3/c1-25(2)19-10-8-17(9-11-19)20(26-12-14-29-15-13-26)16-23-21(27)22(28)24-18-6-4-3-5-7-18/h8-11,18,20H,3-7,12-16H2,1-2H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTXIMUHQIIVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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